molecular formula C32H28N2O5 B12020849 [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate CAS No. 764656-79-3

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12020849
CAS No.: 764656-79-3
M. Wt: 520.6 g/mol
InChI Key: YQJMEDHYKVMZHS-HOKQKXSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine to form the hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl (E)-3-phenylprop-2-enoate under specific conditions to form the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar compounds to [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate include other hydrazone derivatives and compounds with similar aromatic structures. These compounds may share some chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in research and industry.

Some similar compounds include:

    Hydrazone derivatives: Compounds with similar hydrazone linkages but different substituents on the aromatic rings.

    Aromatic esters: Compounds with similar ester functional groups but different aromatic substituents.

Properties

CAS No.

764656-79-3

Molecular Formula

C32H28N2O5

Molecular Weight

520.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C32H28N2O5/c1-23-8-10-25(11-9-23)22-38-28-16-14-27(15-17-28)32(36)34-33-21-26-12-18-29(30(20-26)37-2)39-31(35)19-13-24-6-4-3-5-7-24/h3-21H,22H2,1-2H3,(H,34,36)/b19-13+,33-21+

InChI Key

YQJMEDHYKVMZHS-HOKQKXSGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C=CC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.